

A Technical Guide to Niclosamide (C₉H₆Cl₂N₂O₂): Mechanisms, Applications, and Experimental Protocols

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Compound of Interest

Compound Name:	<i>Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate</i>
CAS No.:	919354-52-2
Cat. No.:	B1401473

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound with the molecular formula C₉H₆Cl₂N₂O₂, known as Niclosamide, is an FDA-approved anthelmintic drug that has garnered significant attention for its therapeutic potential beyond parasitic infections.^{[1][2]} Initially developed in the 1950s, recent high-throughput screening campaigns have repurposed this salicylanilide derivative, revealing potent anticancer, antiviral, and antibacterial activities.^{[3][4][5]} This guide provides an in-depth analysis of Niclosamide's core physicochemical properties, its multifaceted mechanism of action targeting key cellular signaling pathways, and detailed protocols for its scientific investigation. By synthesizing data from numerous studies, this document serves as a comprehensive resource for researchers aiming to explore and harness the full therapeutic potential of Niclosamide.

Compound Identification and Physicochemical Properties

Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) is a chlorinated salicylanilide.[6] Its efficacy and experimental behavior are intrinsically linked to its physicochemical characteristics, which present both opportunities and challenges for drug development, primarily its low aqueous solubility.[7]

Table 1: Physicochemical Properties of Niclosamide

Property	Value	Source(s)
Molecular Formula	C13H8Cl2N2O4	[6][8]
Molecular Weight	327.12 g/mol	[8][9]
CAS Number	50-65-7	[5]
Appearance	Off-white to yellowish crystalline solid	[10]
Melting Point	225-230 °C	[10]
Water Solubility	Practically insoluble (~1.05 x 10 ⁻⁵ g/100 mL for anhydrate)	[11]
LogP (Octanol/Water)	10 (@ pH 9.6)	[10]
pKa	Not specified, weakly acidic	[11]

Note: Solubility is highly dependent on the crystalline form (anhydrate vs. monohydrate). The anhydrous form is more soluble than the monohydrate forms.[11][12]

Multifaceted Mechanism of Action

Niclosamide's therapeutic versatility stems from its ability to modulate multiple, often interconnected, cellular signaling pathways.[1][13][14] This pleiotropic activity is a key area of interest in oncology and virology. Its primary established mechanism is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[5][15] However, its more

recently discovered roles as an inhibitor of critical signaling cascades are driving its repurposing.[5]

Key Signaling Pathways Targeted by Niclosamide:

- **STAT3 Signaling:** Niclosamide is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[16][17] It blocks the phosphorylation of STAT3 at Tyrosine 705, a critical step for its activation, dimerization, and nuclear translocation.[16][17][18] This prevents the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis, such as Mcl-1 and Survivin.[16][18] This inhibitory action is specific, with no significant effects on STAT1, STAT5, or upstream kinases like JAK1/2.[16]
- **Wnt/ β -catenin Signaling:** Niclosamide inhibits the Wnt/ β -catenin pathway, which is frequently dysregulated in cancers like colorectal cancer.[19][20][21] It acts by promoting the degradation of the Wnt co-receptor LRP6 and downregulating key pathway components like Dishevelled-2 (Dvl2) and β -catenin.[19][21][22][23] This leads to reduced nuclear accumulation of β -catenin and decreased transcription of Wnt target genes.[22]
- **mTOR Signaling:** The mammalian Target of Rapamycin (mTOR) pathway, a central regulator of cell growth and metabolism, is another target.[13] Niclosamide inhibits mTOR Complex 1 (mTORC1) signaling, which can be achieved through at least two mechanisms.[13][24] As a mitochondrial uncoupler, it can increase the AMP/ATP ratio, activating AMPK, which in turn inhibits mTORC1.[13][25] It also acts as a protonophore, dissipating the proton gradient of lysosomes and lowering cytoplasmic pH, which results in mTORC1 inhibition.[13][24][26]
- **Notch and NF- κ B Signaling:** Studies have shown that Niclosamide can suppress other crucial cancer-related pathways, including Notch and NF- κ B signaling, further contributing to its broad anti-tumor activity.[1][13][14]

The interplay of these mechanisms allows Niclosamide to induce cell cycle arrest, inhibit proliferation, trigger apoptosis, and reduce metastasis in various cancer models.[16][27][28]

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Overview of Key Signaling Pathways Inhibited by Niclosamide.

Therapeutic Applications and Research Frontiers

While originally an anthelmintic, Niclosamide's repurposing has opened new therapeutic avenues.^{[1][2]}

- **Oncology:** Niclosamide exhibits broad-spectrum anticancer activity against leukemia, breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer.^{[4][18][28]} It is particularly noted for its ability to target cancer stem cells and overcome chemoresistance.^{[4][14][29]} For instance, it can synergize with drugs like erlotinib and cisplatin to enhance their efficacy in resistant tumors.^{[18][30]}
- **Virology:** Niclosamide has demonstrated potent antiviral activity against a wide range of viruses, including SARS-CoV, MERS-CoV, Zika virus, HCV, and SARS-CoV-2.^{[3][31]} Its antiviral mechanisms are often host-directed, such as inhibiting endosomal acidification required for viral entry or modulating autophagy.^{[25][32]} It has shown conserved potency against multiple SARS-CoV-2 variants of concern.^{[31][33]}
- **Other Diseases:** Research is also exploring its use in metabolic diseases like Type II diabetes, bacterial infections, and various inflammatory conditions.^{[1][34]}

Experimental Protocols for Niclosamide Research

To ensure reproducibility and scientific rigor, standardized methodologies are critical. The following protocols provide a framework for investigating Niclosamide's biological effects.

Protocol 4.1: In Vitro Cell Viability and Cytotoxicity Assay

This protocol determines the concentration-dependent effect of Niclosamide on cancer cell proliferation.

Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) of Niclosamide.

Methodology:

- **Cell Culture:** Plate cells (e.g., HCT116 colon cancer cells, A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

- **Compound Preparation:** Prepare a 10 mM stock solution of Niclosamide in DMSO. Create a serial dilution series (e.g., 0.1, 0.5, 1, 2.5, 5, 10 μ M) in the appropriate cell culture medium. Include a vehicle control (DMSO only).
- **Treatment:** Remove the old medium from the cells and add 100 μ L of the prepared Niclosamide dilutions or vehicle control to the respective wells.
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- **Viability Assessment (MTT or CellTiter-Glo® Assay):**
 - **For MTT:** Add 10 μ L of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Add 100 μ L of solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl) and incubate overnight. Read absorbance at 570 nm.
 - **For CellTiter-Glo®:** Follow the manufacturer's protocol. Briefly, add the reagent to wells, mix, and read luminescence.
- **Data Analysis:** Normalize the results to the vehicle control (as 100% viability). Plot the percentage of cell viability against the log-transformed concentration of Niclosamide. Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Protocol 4.2: Western Blot Analysis for STAT3 Phosphorylation

This protocol assesses Niclosamide's ability to inhibit STAT3 activation.[\[16\]](#)[\[18\]](#)

Objective: To quantify the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.

Methodology:

- **Cell Treatment:** Seed cells (e.g., Du145 prostate cancer cells) in 6-well plates.[\[16\]](#) Once they reach 70-80% confluency, treat them with varying concentrations of Niclosamide (e.g., 0, 1, 2, 5 μ M) for 24 hours.[\[16\]](#)

- Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Load equal amounts of protein (20-30 μg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Use β -actin as a loading control.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Densitometry: Quantify the band intensities using software like ImageJ. Normalize the p-STAT3 signal to the total STAT3 signal to determine the specific inhibitory effect.

Protocol 4.3: RP-HPLC Method for Niclosamide Quantification

This protocol provides a validated method for quantifying Niclosamide in bulk or dosage forms. [\[35\]](#)[\[36\]](#)

Objective: To develop a reliable method for determining the concentration of Niclosamide.

Methodology:

- Chromatographic Conditions:

- Column: C18 column (e.g., 250 x 4.6 mm, 5 μ m particle size).[36]
 - Mobile Phase: Acetonitrile:Water (pH 3.0 adjusted with phosphoric acid) or Methanol:Water (70:30 v/v).[35][36][37]
 - Flow Rate: 1.0 mL/min.[36]
 - Detection Wavelength: 254 nm or 333 nm.[35][38]
 - Injection Volume: 20 μ L.[36]
 - Standard Preparation: Prepare a stock solution of Niclosamide (e.g., 100 μ g/mL) in a suitable solvent like methanol or acetone.[36] Create a calibration curve by preparing a series of standards (e.g., 10-60 μ g/mL) through dilution with the mobile phase.[35]
 - Sample Preparation: Dissolve the sample containing Niclosamide in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 μ m filter before injection.[35]
 - Analysis: Inject the standards and samples into the HPLC system.
 - Quantification: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of Niclosamide in the samples by interpolating their peak areas from the calibration curve. The method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.[35]
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Workflow for Quantification of Niclosamide by RP-HPLC.

Safety and Handling

While Niclosamide is an FDA-approved drug with a good safety profile for its anthelmintic use, researchers should handle the pure compound with care.[34]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[10]
- Toxicity: Acute oral LD50 in rats is high (5000 mg/kg), but the compound can be toxic to aquatic life.[39] Proper disposal is essential.
- Storage: Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[9]

Conclusion and Future Directions

Niclosamide (C₉H₆Cl₂N₂O₂) represents a prime example of successful drug repurposing. Its ability to modulate multiple key oncogenic and viral-related signaling pathways, including STAT3, Wnt/β-catenin, and mTOR, makes it a highly valuable tool for research and a promising candidate for new therapeutic strategies.[4][13][14] The primary challenge for its systemic application remains its poor bioavailability and low water solubility.[7][32] Future research should focus on developing novel formulations, such as nanoparticles or salt forms, to improve its pharmacokinetic profile.[28] Continued investigation into its synergistic effects with existing chemotherapies and its efficacy against emerging viral threats will be crucial in translating the vast preclinical potential of Niclosamide into clinical benefits.

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